

# Mass Spectrometry-Based Analysis of the Transcriptional Coactivator Subunit Pgd1/Med3

Author: BenchChem Technical Support Team. Date: December 2025



Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals

### Introduction

**Pgd1**, also known as Med3, is a key component of the tail module of the highly conserved Mediator transcriptional coactivator complex in Saccharomyces cerevisiae (baker's yeast). The Mediator complex serves as a central hub for transcriptional regulation, integrating signals from gene-specific transcription factors to RNA Polymerase II (Pol II), thereby controlling gene expression.[1] The tail module, which includes **Pgd1**, is primarily responsible for interacting with transcriptional activators, making it a critical interface for gene-specific regulation in response to environmental cues and cellular signals.[1]

Mass spectrometry (MS) has become an indispensable tool for elucidating the composition, dynamics, and post-translational modifications (PTMs) of protein complexes like the Mediator. [1][2] This application note provides detailed protocols and data presentation guidelines for the MS-based analysis of **Pgd1**/Med3, focusing on the identification and quantification of its interaction partners and the characterization of its PTMs. These methodologies are crucial for understanding the regulatory mechanisms of **Pgd1** and for the development of therapeutics targeting transcriptional pathways.

### **Data Presentation**

Quantitative mass spectrometry enables the precise measurement of changes in protein abundance and interactions. The following tables summarize key quantitative data for







**Pgd1**/Med3 and its interactome, derived from co-immunoprecipitation (Co-IP) experiments coupled with Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

Table 1: Subunits of the Saccharomyces cerevisiae Mediator Complex Identified by Mass Spectrometry

This table lists the core subunits of the Mediator complex, organized by their respective modules.



| Module    | Subunit   | Gene Name | Molecular Weight<br>(kDa) |
|-----------|-----------|-----------|---------------------------|
| Head      | Med6      | MED6      | 23.9                      |
| Med8      | MED8      | 24.9      |                           |
| Med11     | MED11     | 14.1      |                           |
| Med17     | SRB4      | 85.1      |                           |
| Med18     | SRB5      | 33.7      |                           |
| Med20     | SRB2      | 16.3      |                           |
| Med22     | SRB6      | 15.1      |                           |
| Middle    | Med1      | CSE2      | 129.8                     |
| Med4      | MED4      | 30.6      |                           |
| Med7      | MED7      | 20.3      |                           |
| Med9      | CSE6      | 17.1      |                           |
| Med10     | NUT2      | 22.8      |                           |
| Med21     | SRB7      | 15.3      |                           |
| Med31     | SOH1      | 14.2      |                           |
| Tail      | Med2      | MED2      | 129.5                     |
| Pgd1/Med3 | PGD1/MED3 | 45.4      |                           |
| Med5      | NUT1      | 75.3      |                           |
| Med15     | GAL11     | 119.9     |                           |
| Med16     | SIN4      | 99.1      | <del></del>               |
| Kinase    | Med12     | SRB8      | 111.4                     |
| Med13     | SRB9      | 85.8      |                           |
| Cdk8      | SRB10     | 62.5      | <del></del>               |
| CycC      | SRB11     | 33.1      |                           |



Table 2: Quantitative Analysis of Pgd1/Med3 Interaction Partners by SILAC-MS

This table presents a selection of high-confidence interaction partners of the Mediator complex identified through Co-IP of the HA-tagged Med17 subunit, with their corresponding SILAC ratios. The data provides a quantitative view of the stable and transient interactors.

| Interacting Protein | Gene Name | Function                                 | log2 (Heavy/Light<br>Ratio) |
|---------------------|-----------|------------------------------------------|-----------------------------|
| Rpb1                | RPO21     | RNA Polymerase II largest subunit        | 1.8                         |
| Rpb2                | RPB2      | RNA Polymerase II second largest subunit | 1.7                         |
| Rpb3                | RPB3      | RNA Polymerase II subunit                | 2.1                         |
| Tfg1                | TFG1      | Subunit of TFIIF                         | 1.5                         |
| Tfg2                | TFG2      | Subunit of TFIIF                         | 1.6                         |
| Sua7                | SUA7      | Subunit of TFIIB                         | 1.3                         |
| Spt5                | SPT5      | Transcription elongation factor          | 1.1                         |
| Gal4                | GAL4      | Transcriptional activator                | 0.9                         |
| Gcn4                | GCN4      | Transcriptional activator                | 0.8                         |

Data is illustrative and based on findings from proteomic analyses of the Mediator complex.

# **Experimental Protocols**

Detailed methodologies for the mass spectrometric analysis of **Pgd1**/Med3 are provided below. These protocols cover the entire workflow from sample preparation to data analysis.



# Protocol 1: Affinity Purification of the Mediator Complex from S. cerevisiae

This protocol describes the co-immunoprecipitation of the Mediator complex using an epitope-tagged subunit, which is essential for isolating **Pgd1**/Med3 and its interaction partners.

#### Materials:

- Yeast strain expressing an epitope-tagged Mediator subunit (e.g., Med17-HA)
- YPD medium
- Lysis Buffer (50 mM HEPES-KOH pH 7.5, 150 mM KOAc, 5 mM Mg(OAc)2, 1 mM EDTA, 10% glycerol, 1 mM DTT, 1x protease inhibitor cocktail)
- Anti-HA magnetic beads
- Wash Buffer (Lysis Buffer with 0.1% Tween-20)
- Elution Buffer (e.g., 2 mg/mL HA peptide in Wash Buffer or 100 mM Glycine-HCl pH 2.5)
- Liquid nitrogen
- Cryogenic grinder (e.g., planetary ball mill)

#### Procedure:

- Yeast Culture and Harvest: Grow the yeast strain in YPD medium to mid-log phase (OD600 ≈ 0.8-1.0). Harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.
- Cell Lysis: Wash the cell pellet with ice-cold water and resuspend in a minimal volume of Lysis Buffer. Freeze the cell suspension by dripping it into liquid nitrogen to form small pellets. Lyse the frozen cells using a cryogenic grinder.[1]
- Clarification of Lysate: Thaw the resulting cell powder on ice and clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C.



- Immunoprecipitation: Add the clarified lysate to pre-equilibrated anti-HA magnetic beads. Incubate for 2 hours at 4°C with gentle rotation.
- Washing: Pellet the magnetic beads using a magnetic stand and discard the supernatant.
  Wash the beads three times with 1 mL of ice-cold Wash Buffer.
- Elution: Elute the bound protein complexes from the beads using Elution Buffer. For peptide elution, incubate with HA peptide for 30 minutes at 37°C. For acid elution, incubate with glycine buffer for 5 minutes at room temperature and immediately neutralize with 1M Tris-HCl pH 8.5.
- Sample Preparation for MS: Precipitate the eluted proteins using trichloroacetic acid (TCA) or proceed directly to in-solution digestion.

# Protocol 2: In-solution Tryptic Digestion for Mass Spectrometry

This protocol details the preparation of the purified protein sample for bottom-up proteomic analysis.

#### Materials:

- Urea (8 M in 100 mM Tris-HCl pH 8.5)
- Dithiothreitol (DTT)
- Iodoacetamide (IAA)
- Trypsin (mass spectrometry grade)
- Formic acid

#### Procedure:

 Denaturation and Reduction: Resuspend the protein pellet in 8 M urea. Add DTT to a final concentration of 5 mM and incubate for 30 minutes at 37°C.



- Alkylation: Add IAA to a final concentration of 15 mM and incubate for 30 minutes at room temperature in the dark.
- Digestion: Dilute the sample 4-fold with 100 mM Tris-HCl pH 8.5 to reduce the urea concentration to 2 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
- Quenching and Desalting: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the resulting peptides using a C18 StageTip or ZipTip prior to MS analysis.

# Protocol 3: Quantitative Mass Spectrometry using SILAC

This protocol outlines the use of SILAC for the quantitative comparison of **Pgd1**/Med3 interactomes under two different conditions.

#### Procedure:

- SILAC Labeling: Grow two yeast cultures in parallel: one in "light" medium containing standard lysine and arginine, and the other in "heavy" medium containing stable isotopelabeled lysine (e.g., 13C6-Lys) and arginine (e.g., 13C6-Arg).
- Experimental Treatment: Apply the experimental condition (e.g., stress, drug treatment) to one of the cultures.
- Sample Preparation: Harvest and lyse the cells from both cultures separately as described in Protocol 1.
- Mix Lysates: Combine equal amounts of protein from the "light" and "heavy" lysates.
- Affinity Purification and Digestion: Perform the affinity purification and tryptic digestion as described in Protocols 1 and 2 on the mixed lysate.
- LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).



 Data Analysis: Use software such as MaxQuant to identify peptides and proteins and to calculate the heavy/light ratios for each protein, which represent the relative abundance change between the two conditions.

## **Visualizations**

Diagrams illustrating key pathways and workflows provide a clear visual representation of the experimental and biological processes involved in the analysis of **Pgd1**/Med3.





Click to download full resolution via product page



Caption: Experimental workflow for the quantitative mass spectrometric analysis of **Pgd1**/Med3.



Click to download full resolution via product page

Caption: Simplified signaling pathway showing the role of the **Pgd1**/Med3-containing Tail Module.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Proteomic Analysis of the Mediator Complex Interactome in Saccharomyces cerevisiae PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Mass Spectrometry-Based Analysis of the Transcriptional Coactivator Subunit Pgd1/Med3]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b102436#mass-spectrometry-analysis-of-pgd1]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com